molecular formula C17H18O3 B8325262 Ethyl 3-(4-hydroxyphenyl)-3-phenylpropanoate

Ethyl 3-(4-hydroxyphenyl)-3-phenylpropanoate

Cat. No. B8325262
M. Wt: 270.32 g/mol
InChI Key: HXBKLFDMBSWHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-hydroxyphenyl)-3-phenylpropanoate is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-hydroxyphenyl)-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-hydroxyphenyl)-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

ethyl 3-(4-hydroxyphenyl)-3-phenylpropanoate

InChI

InChI=1S/C17H18O3/c1-2-20-17(19)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h3-11,16,18H,2,12H2,1H3

InChI Key

HXBKLFDMBSWHJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL par shaker charged with ethyl (2Z)-3-(4-hydroxyphenyl)-3-phenylprop-2-enoate (1 g, 3.7 mmol) in Ethanol/Ethyl acetate was degasified with nitrogen for 2 min. Added 10% of Pd/C (0.4 g, 10%) and applied 50 psi of H2 pressure for 3 h. Reaction mixture was filtered through celite pad and washed the pad with excess Ethanol. Organic phase was dried over anhydrous Na2SO4 and concentrated to afford oil as product. (0.6 g, Yield: 60.1%); 1H NMR (300 MHz, DMSO-d6): δ 9.21 (s, 1H), 7.07-7.29 (m, 7H), 6.63-6.66 (d, 2H), 4.29-4.34 (t, 1H), 3.89-3.96 (q, 2H), 3.02-3.03 (d, 2H), 0.99-1.04 (t, 3H)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Ethanol Ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.